molecular formula C36H46Cl2N2O8 B1240987 Cryptophycin 55

Cryptophycin 55

Cat. No.: B1240987
M. Wt: 705.7 g/mol
InChI Key: MXZDFWPOJAPNJL-VIVUCZJBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cryptophycin 55 (C55) is a chlorohydrin derivative of cryptophycin 52 (C52), a potent microtubule-targeting agent derived from cyanobacteria. C55 exhibits enhanced antitumor activity compared to its parent compound, C52, but suffers from chemical instability in solution . To address this, glycinate ester derivatives (e.g., Cry-55gly) were developed, improving stability while retaining or surpassing in vivo efficacy . C55 binds to the vinca alkaloid domain of β-tubulin, disrupting microtubule dynamics and inducing apoptosis through Bcl-2 hyperphosphorylation and mitotic arrest .

Properties

Molecular Formula

C36H46Cl2N2O8

Molecular Weight

705.7 g/mol

IUPAC Name

(3S,10R,13E,16S)-16-[(2R,3R,4S)-4-chloro-3-hydroxy-4-phenylbutan-2-yl]-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone

InChI

InChI=1S/C36H46Cl2N2O8/c1-21(2)17-29-34(44)47-27(22(3)32(42)31(38)24-11-8-7-9-12-24)13-10-14-30(41)40-26(19-23-15-16-28(46-6)25(37)18-23)33(43)39-20-36(4,5)35(45)48-29/h7-12,14-16,18,21-22,26-27,29,31-32,42H,13,17,19-20H2,1-6H3,(H,39,43)(H,40,41)/b14-10+/t22-,26+,27-,29-,31-,32+/m0/s1

InChI Key

MXZDFWPOJAPNJL-VIVUCZJBSA-N

Isomeric SMILES

C[C@@H]([C@@H]1C/C=C/C(=O)N[C@@H](C(=O)NCC(C(=O)O[C@H](C(=O)O1)CC(C)C)(C)C)CC2=CC(=C(C=C2)OC)Cl)[C@H]([C@H](C3=CC=CC=C3)Cl)O

Canonical SMILES

CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCC(C(=O)O1)(C)C)CC2=CC(=C(C=C2)OC)Cl)C(C)C(C(C3=CC=CC=C3)Cl)O

Synonyms

CRYPTO 55
cryptophycin 55
cryptophycin-55

Origin of Product

United States

Chemical Reactions Analysis

Amide Bond Formation

  • Reagents : PyBOP, HOBt, DIPEA in anhydrous DMF.

  • Procedure : Cry-55gly reacts with alkynyl-PEG5-Val-Cit-Gly-Pro linker to form 8 via amide coupling (78% yield, >99% purity) .

  • Product Stability : Cry-55gly exhibits superior chemical stability compared to cryptophycin-52, attributed to the glycinate ester moiety .

Click Chemistry for Conjugation

  • Reagents : CuSO₄·5H₂O, sodium ascorbate.

  • Procedure : Alkynyl-PEG5-Val-Cit-PABC-Cry-55gly (7 ) undergoes copper-catalyzed azide-alkyne cycloaddition with c(RGDfK)-azide (9 ) to yield conjugate 10 (63% yield) .

  • Key Data :

    ConjugatePurity (%)Yield (%)Mass Accuracy (ppm)
    10 >99630.03
    11 >99540.05

Plasma Stability

  • Cry-55gly shows a plasma half-life of 6 hours in vitro, outperforming cryptophycin-52 (t₁/₂ = 2 hours) .

  • Self-immolative spacers (e.g., Val-Cit-PABC vs. Val-Cit-Gly-Pro) influence stability:

    Linker TypeHalf-Life (h)Primary Metabolite
    Val-Cit-PABC4.2Cry-55gly
    Val-Cit-Gly-Pro2.8Gly-Pro-Cry-55gly

Cathepsin B-Mediated Cleavage

  • Conjugates with Val-Cit-PABC linkers release Cry-55gly 3× faster than those with Val-Cit-Gly-Pro .

In Vitro Cytotoxicity

Cry-55gly retains potent antiproliferative activity across cancer cell lines:

Cell LineIC₅₀ (nM)Integrin αvβ3 ExpressionCitation
M21 (melanoma)1.2High
M21-L (melanoma)1.5Low
SKRC-52 (renal)7.9CAIX-positive

Key Finding : Cry-55gly conjugates show low nanomolar cytotoxicity but limited selectivity for integrin αvβ3 .

Xenograft Models

  • SKOV3 (Ovarian Cancer) : Trastuzumab-Cry-55gly conjugates (DAR = 3.5) reduce tumor volume by 68% at 10 mg/kg .

  • NCI-N87 (Gastric Cancer) : Tumor growth inhibition correlates with HER2 expression levels (IC₅₀ = 0.58–1.19 nM) .

Metabolic Activation

  • Cry-55 conjugates release Cry-55gly, which undergoes in vivo epoxidation to cryptophycin-52 (CR52), enhancing potency .

Comparative Analysis with Other Payloads

| Payload | In Vitro IC₅₀ (SKRC-52) | In Vivo Efficacy (TGI%) | Toxicity Profile |

Comparison with Similar Compounds

Structural and Pharmacokinetic Differences

  • C55 is a chlorohydrin prodrug of C52, converting to C52 in tumor tissues (~81% conversion) but eliminated via non-prodrug pathways in normal tissues .
  • C52 (an epoxide) has higher hydrolytic stability but lower maximum tolerated dose (MTD: 40 mg/kg in mice) compared to C55 (MTD: 400 mg/kg) .

Antitumor Efficacy

Parameter Cryptophycin 55 (C55) Cryptophycin 52 (C52)
Log Kill (Panc-03) >4.5 (at 400 mg/kg) 1.9–2.0 (at 40 mg/kg)
MDR Tumor Efficacy Log kill 1.6–1.9 (Mamm-17/Adr) Log kill 1.9–2.0 (Mamm-17/Adr)
Combination Therapy Greater-than-additive with paclitaxel in 2/4 lung models Greater-than-additive with gemcitabine in 1/4 lung models
Ovarian Cancer Survival 123 days (C52 + carboplatin) vs. 135 days (paclitaxel + carboplatin)

C55’s higher MTD allows dose escalation, but its efficacy depends on tumor type and combination partners. In contrast, C52 shows broader additive effects in combination regimens .

Comparison with Other Cryptophycin Analogs

Glycinate Derivatives (Cry-55gly)

  • Cry-55gly : A stabilized glycinate ester of C55 with improved chemical stability and comparable in vivo activity. It enables conjugation to tumor-targeting peptides (e.g., RGD) for precision therapy .
  • Fragment A Chlorohydrins : Analogs like compound 12 and 14 show 20-fold higher potency than C52 but narrow therapeutic windows .

Next-Generation Analogs

  • 4-Methyl Pyrazole Cryptophycin: Exhibits single-digit picomolar IC50 values in HCT-116 colorectal carcinoma, surpassing both C52 and C55 .
  • LY404291 : A synthetic analog with terminal olefin in Unit A, produced via chemoenzymatic synthesis .

Comparison with Non-Cryptophycin Microtubule Inhibitors

Taxanes (Paclitaxel, Docetaxel)

Parameter This compound Paclitaxel
Bcl-2 Phosphorylation Induced at 0.25 nM Induced at 50 nM
MDR Tumor Activity Effective (log kill 1.6–1.9) Ineffective (log kill 0.41)
Mechanism Vinca domain binding Stabilizes microtubules

C55 outperforms taxanes in multidrug-resistant (MDR) tumors and requires lower concentrations to trigger apoptosis .

Scytophycins and Tolytoxin

  • Unlike C55, they inhibit actin polymerization .

Clinical and Developmental Challenges

  • C55 : Despite superior activity, instability halted clinical progression. Glycinate derivatives (e.g., Cry-55gly) remain preclinical .

Q & A

Q. What experimental models are most appropriate for evaluating Cryptophycin 55's antitumor activity in multidrug-resistant (MDR) cancers?

Methodological Answer: Use murine Mamm-17/Adr tumor models to assess efficacy against MDR phenotypes, as these models overexpress P-glycoprotein and mimic clinical resistance. Compare log kill values and tumor growth inhibition (T/C ratios) between this compound and standard chemotherapeutics (e.g., paclitaxel, Adriamycin) to quantify superiority in resistant tumors . For sensitive tumors, the Panc-03 pancreatic model is effective, with this compound demonstrating >4.5 log kill at 400 mg/kg .

Q. How does this compound's mechanism of action differ from other antimitotic agents like Vinca alkaloids or taxanes?

Methodological Answer: this compound irreversibly inhibits β-tubulin polymerization , causing prolonged G2/M arrest and apoptosis. Unlike Vinca alkaloids, its effects persist for >24 hours post-treatment, as shown via immunofluorescence studies tracking microtubule depolymerization in A-10 vascular smooth muscle cells. Preclinical data also indicate lower susceptibility to P-glycoprotein-mediated efflux, making it more potent in MDR cell lines (e.g., HL-60, CCRF-CEM) .

Q. What structural features of this compound contribute to its improved maximum tolerated dose (MTD) compared to Cryptophycin 52?

Methodological Answer: The chlorohydrin moiety in this compound enhances solubility and reduces toxicity, allowing a 10-fold higher MTD (400 mg/kg vs. 40 mg/kg for Cryptophycin 52). Structure-activity relationship (SAR) studies show that modifications to fragment A (e.g., chlorinated hydrocarbons) or fragment C (secondary amines) can widen the therapeutic window, but excessive lipophilicity (e.g., methyl groups in analogues 11 and 13) increases toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in potency and toxicity profiles among this compound analogues?

Methodological Answer: Conduct systematic SAR studies with in vitro cytotoxicity assays (IC50 in pmol/L) and in vivo toxicity screens. For example, analogues with terminal secondary amines (e.g., 12 and 14) show 20-fold higher potency than Cryptophycin 52 but require strict dose optimization to avoid narrow therapeutic windows. Use comparative pharmacokinetic profiling (e.g., tissue distribution, half-life) to identify analogues with balanced efficacy-safety profiles .

Q. What methodologies are optimal for evaluating this compound in combination therapies?

Methodological Answer: Design synergy studies using human xenograft models (e.g., MX-1 breast carcinoma) with agents like 5-fluorouracil or gemcitabine. Calculate combination indices (CI) via the Chou-Talalay method to distinguish additive (>1.0) vs. synergistic (<1.0) effects. Preclinical data show this compound combined with 5-fluorouracil achieves greater tumor regression than monotherapy .

Q. How can chemoenzymatic synthesis improve the production of this compound analogues with enhanced stability?

Methodological Answer: Leverage CrpTE (thioesterase) and CrpE (oxidase) enzymes to catalyze macrocyclization and oxidation of synthetic precursors. For example, substituting fragment A with heteroaromatic groups (e.g., pyridine) increases solubility while maintaining potency. Use LC-FTICR-MS to monitor enzyme-bound intermediates and optimize reaction yields .

Q. What strategies mitigate this compound's instability in aqueous solutions during preclinical testing?

Methodological Answer: Formulate this compound as a lyophilized powder reconstituted in DMSO or PEG-based vehicles. Stability studies under varying pH and temperature conditions (e.g., 4°C vs. 25°C) can identify degradation pathways. Analogue 55's chlorohydrin group is prone to hydrolysis, so consider prodrug strategies (e.g., glycine derivatives) to enhance shelf-life .

Data Analysis and Validation

Q. How should researchers interpret conflicting IC50 values across cell lines in this compound studies?

Methodological Answer: Normalize data using multiple replicates (n ≥ 3) and validate via orthogonal assays (e.g., flow cytometry for apoptosis, tubulin polymerization assays). For instance, this compound's IC50 in HL-60 cells may vary due to differences in P-glycoprotein expression; confirm resistance profiles using verapamil (a P-gp inhibitor) .

Q. What in vivo endpoints are critical for demonstrating this compound's superiority over first-generation cryptophycins?

Methodological Answer: Prioritize log kill values (≥1.5 indicates high efficacy) and tumor growth delay (T/C < 10% signifies strong activity). This compound's 400 mg/kg dose achieves a log kill of 1.6–1.9 in MDR tumors, outperforming Cryptophycin 52 (1.9–2.0 log kill at 40 mg/kg). Include toxicity metrics (e.g., weight loss, hematological parameters) to contextualize efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.